Phenol, 4-ethynyl- Phenol, 4-ethynyl- Poly(4-vinylphenol) (PVP) is a polymeric cross-linker mainly used as a layer to improve adhesion by forming a non-toxic and low cost film. It is an acidic polymer which consists of more than 100 hydroxyl groups in one molecule of PVP which result in high stability and complexation of the films.

Brand Name: Vulcanchem
CAS No.: 24979-70-2
VCID: VC3713149
InChI: InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
SMILES: C#CC1=CC=C(C=C1)O
Molecular Formula: C8H6O
Molecular Weight: 118.13 g/mol

Phenol, 4-ethynyl-

CAS No.: 24979-70-2

Cat. No.: VC3713149

Molecular Formula: C8H6O

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-ethynyl- - 24979-70-2

Specification

CAS No. 24979-70-2
Molecular Formula C8H6O
Molecular Weight 118.13 g/mol
IUPAC Name 4-ethynylphenol
Standard InChI InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Standard InChI Key HLXJEKPLQLVJGK-UHFFFAOYSA-N
SMILES C#CC1=CC=C(C=C1)O
Canonical SMILES C#CC1=CC=C(C=C1)O

Introduction

Nomenclature and Identification

The compound is known by several names in chemical literature and commercial catalogs. The following table summarizes the key identifiers for Phenol, 4-ethynyl-:

ParameterValue
IUPAC Name4-ethynylphenol
Common Names4-Ethynylphenol, 4-ethynyl-phenol, 4-Hydroxyphenylacetylene, p-ethynylphenol
CAS Registry Number2200-91-1
Molecular FormulaC₈H₆O
Molecular Weight118.13 g/mol
InChIInChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
InChIKeyHLXJEKPLQLVJGK-UHFFFAOYSA-N
Canonical SMILESC#CC1=CC=C(C=C1)O

The compound was first cataloged on August 8, 2005, with recent updates to its chemical information as of October 21, 2023 .

Physical and Chemical Properties

Phenol, 4-ethynyl- demonstrates distinctive physical properties that influence its handling and applications. The following table provides a comprehensive overview of its physical and chemical characteristics:

PropertyValue
Physical StateClear yellow liquid
Density1.12 g/cm³
Boiling Point216.2°C at 760 mmHg
Flash Point97°C
Vapor Pressure0.0968 mmHg at 25°C
Refractive Index1.589
SolubilityVariable in organic solvents

The compound exhibits a unique chemical profile due to the presence of both the hydroxyl group (-OH) attached to the benzene ring and the ethynyl group (-C≡C-) at the para position of the phenolic structure . This arrangement creates an interesting interplay between electronic effects, as the electron-donating hydroxyl group influences the reactivity of the ethynyl moiety.

Chemical Reactions and Behavior

The chemical behavior of Phenol, 4-ethynyl- is dominated by the interplay between the electron-donating hydroxyl group and the reactive ethynyl moiety. This creates unique reaction patterns that distinguish it from simpler phenols or acetylenes.

Applications and Research Findings

Phenol, 4-ethynyl- has found applications in various areas of chemical research and materials science due to its unique structure and reactivity.

Biological Applications

The compound serves as a fluorogenic and chromogenic probe for bacterial enzymes, making it valuable in biological research and diagnostics . The acetylenic functionality provides a reactive handle that can be modified for various detection strategies.

Materials Science Applications

The cyclotrimerization products of Phenol, 4-ethynyl- have been applied in molecular beam electron resists and in the synthesis of polycyclic aromatic hydrocarbons . These applications leverage the ability of the compound to form well-defined, rigid molecular architectures through controlled polymerization pathways.

Polymer Chemistry

Recent research has explored the incorporation of ethynylphenyl groups into polymer systems. For example, ethynyl phenyl azo phenol-biphenylene resin (EPABN) represents a novel addition-cure phenolic resin that incorporates ethynylphenyl functionalities . The ethynyl groups in these systems can undergo various polymerization reactions, including:

  • Trimerization reactions

  • Glazer coupling reactions

  • Strauss coupling reactions

  • Diels-Alder reactions

  • Addition polymerization

These diverse reaction pathways allow for the creation of complex molecular architectures with enhanced thermal and mechanical properties .

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